N-(5,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2-yl)furan-2-carboxamide
Description
N-(5,7-Dimethyl[1,3]thiazolo[4,5-b]pyridin-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazolo[4,5-b]pyridine core substituted with methyl groups at the 5- and 7-positions and a furan-2-carboxamide moiety at the 2-position. Its synthesis involves acylation of pyridin-2-amine with furan-2-carbonyl chloride, followed by thiazole ring formation using P₂S₅ in anhydrous toluene . Electrophilic substitutions (e.g., nitration, bromination) occur exclusively at the 5-position of the furan ring, while alkylation with methyl iodide leads to quaternization at the pyridine nitrogen . This compound’s structural complexity and reactivity make it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring planar heterocyclic scaffolds.
Properties
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-6-8(2)14-11-10(7)19-13(15-11)16-12(17)9-4-3-5-18-9/h3-6H,1-2H3,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTFKZQGJDAPBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2-yl)furan-2-carboxamide typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Cyclization Reactions
The thiazolo[4,5-b]pyridine core undergoes regioselective cyclization under acidic or basic conditions. Key findings include:
Cyclization typically involves the condensation of 4-iminothiazolidin-2-one with ketones (e.g., acetylacetone) to form the fused thiazolo-pyridine system .
Acylation and Esterification
The furan carboxamide group participates in acylation reactions:
For example, reaction with benzoyl chloride yields 5-benzoyloxy derivatives, enhancing lipophilicity for pharmacokinetic studies .
Nucleophilic Substitution
The electron-deficient thiazolo-pyridine ring undergoes substitution at position 7:
| Nucleophile | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Ammonia | EtOH, 80°C | 7-amino-substituted analogs | High | |
| Thiophenol | K₂CO₃/DMF, 100°C | 7-(phenylthio) derivatives | Moderate |
Substitution at position 7 is favored due to ring strain and electronic effects .
Hydrolysis Reactions
The carboxamide group undergoes controlled hydrolysis:
| Conditions | Product | Catalyst | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux, 4 hrs | Furan-2-carboxylic acid derivative | None | 89% | |
| NaOH (aq.), 70°C, 2 hrs | Sodium carboxylate salt | Phase-transfer agent | 95% |
Hydrolysis products serve as intermediates for further functionalization .
Cross-Coupling Reactions
Palladium-catalyzed coupling modifies the furan ring:
| Reaction Type | Conditions | Product | Catalytic System | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 5-aryl-furan derivatives | 82% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-alkylated carboxamides | 75% |
These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Oxidation and Reduction
Selective redox transformations:
| Process | Reagent | Product | Selectivity | Source |
|---|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂ | Sulfoxide derivative | Position 3 | |
| Reduction | NaBH₄, MeOH | Thiazolidine intermediate | Partial |
Oxidation of the thiazole sulfur enhances hydrogen-bonding capacity with biological targets .
Photochemical Reactions
UV-induced dimerization:
| Conditions | Product | Quantum Yield | Source |
|---|---|---|---|
| UV (254 nm), benzene | [2+2] Cycloaddition dimer | 0.12 |
This reactivity is attributed to the conjugated π-system of the thiazolo-pyridine unit .
Biological Interactions
While not strictly chemical reactions, the compound undergoes metabolic transformations:
| Enzyme System | Metabolite | Pathway | Source |
|---|---|---|---|
| Cytochrome P450 3A4 | Hydroxylated furan derivative | Oxidative metabolism | |
| UDP-glucuronosyltransferase | Glucuronide conjugate | Phase II metabolism |
These transformations inform prodrug design and toxicity profiling .
Scientific Research Applications
Research indicates that N-(5,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2-yl)furan-2-carboxamide exhibits promising biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes and receptors. Similar compounds have been studied for their ability to inhibit protein kinases and phosphodiesterases, which are crucial in cancer therapy and other diseases .
- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects. Compounds with similar thiazolo-pyridine structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth .
- Antimicrobial Activity : The unique structure of this compound suggests potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Understanding the mechanism of action is crucial for developing effective therapeutic agents:
- Interaction Studies : Investigating how the compound interacts with specific biological targets can provide insights into its mechanism of action. Studies involving molecular docking and kinetic assays are essential for this purpose .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(5-methylthiazolo[4,5-b]pyridin-2-yl)benzofuran-2-carboxamide | Structure | Substituted benzofuran enhances lipophilicity |
| N-(7-imino-thiazolo[4,5-b]pyrimidin-6-yl)furan-2-carboxamide | Structure | Contains imino group for increased reactivity |
| 5-Bromo-N-(thiazolo[4,5-b]pyridin-2-yl)furan-2-carboxamide | Structure | Bromine substitution may enhance biological activity |
These comparisons highlight the specific methyl substitutions and structural configurations that may influence the biological properties of this compound differently than its analogs.
Case Studies
- Anticancer Research : A study involving similar thiazolo-pyridine derivatives demonstrated significant cytotoxic activity against various human cancer cell lines such as HCT116 and MCF7. This suggests that this compound may exhibit comparable effects .
- Enzyme Inhibition Studies : Research on related compounds has shown their efficacy as inhibitors of specific kinases involved in cell signaling pathways associated with cancer progression. Further exploration into the inhibition profile of this compound could reveal its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, affecting cellular processes and leading to therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine
- Structure : Lacks the 5,7-dimethyl groups and the carboxamide linker.
- Synthesis : Derived from N-(pyridin-2-yl)furan-2-carboxamide via P₂S₅-mediated cyclization .
Thiazolo[4,5-b]pyridine-2-one Derivatives ()
- Structure : Features a ketone at the 2-position and functionalization at the N3 position (e.g., hydrazide, thiazolidine moieties).
- Synthesis: Modified via nucleophilic substitution and Knoevenagel condensation, leveraging active methylene groups at C5 .
- Biological Activity : Exhibits anti-exudative effects (carrageenan-induced edema model) and antioxidant activity (DPPH radical scavenging) .
NS2B/NS3-IN-8 ()
- Structure : Benzofuran-2-carboxamide replaces the furan-2-carboxamide group.
Table 1: Structural and Functional Differences
Biological Activity
N-(5,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2-yl)furan-2-carboxamide is a synthetic compound with a unique structural configuration that suggests potential biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Chemical Formula : C${12}$H${12}$N$_{4}$OS
- Molecular Weight : Approximately 252.31 g/mol
- Structural Features : It consists of a thiazolo-pyridine moiety linked to a furan-2-carboxamide, which is essential for its biological properties.
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Antioxidant Activity
Studies have shown that compounds with similar thiazole structures can possess significant antioxidant properties. For instance, derivatives of thiazolo[4,5-b]pyridine have been reported to scavenge free radicals effectively, suggesting that this compound may also exhibit this activity due to its structural similarities .
2. Antimicrobial Activity
Preliminary tests indicate potential antimicrobial properties against various pathogens. The compound's structural analogs have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways .
3. Enzyme Inhibition
This compound has shown promise as an inhibitor of specific enzymes critical in disease pathways. For example, studies on related compounds indicate inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis and has implications in cancer and autoimmune diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. A comparative analysis with similar compounds reveals insights into its potential efficacy:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-methylthiazolo[4,5-b]pyridin-2-yl)benzofuran-2-carboxamide | Substituted benzofuran | Enhanced lipophilicity |
| N-(7-imino-thiazolo[4,5-b]pyrimidin-6-yl)furan-2-carboxamide | Contains imino group | Increased reactivity |
| 5-Bromo-N-(thiazolo[4,5-b]pyridin-2-yl)furan-2-carboxamide | Bromine substitution | Potentially enhanced biological activity |
This table illustrates how modifications to the thiazole and furan components can affect the compound's interaction with biological targets.
Case Studies
Several studies have documented the biological effects of similar thiazole-containing compounds:
- Anticonvulsant Activity : A study demonstrated that thiazole derivatives exhibited significant anticonvulsant properties in animal models. The presence of specific substituents on the thiazole ring was crucial for enhancing efficacy .
- Antitumor Activity : Research indicated that certain thiazole derivatives showed cytotoxic effects against various cancer cell lines. The structure–activity relationship highlighted the importance of methyl substitutions in enhancing antitumor activity .
- Inhibition Studies : In vitro assays have confirmed the inhibitory effects of related compounds on DHODH and other enzymes involved in cellular metabolism, suggesting that this compound could play a role in therapeutic applications targeting these pathways .
Q & A
Q. Table 1. Comparison of Synthetic Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
